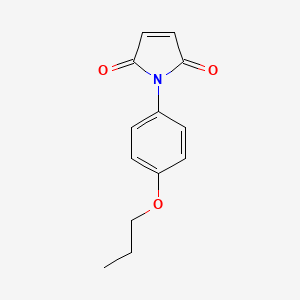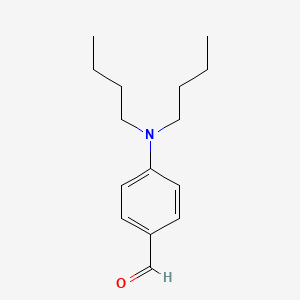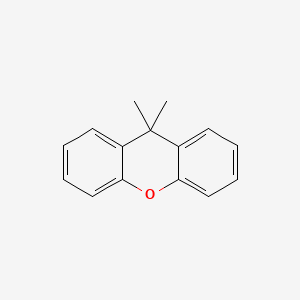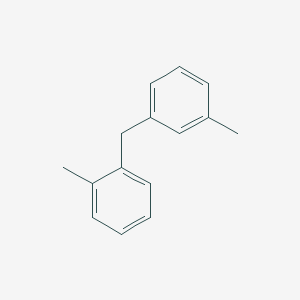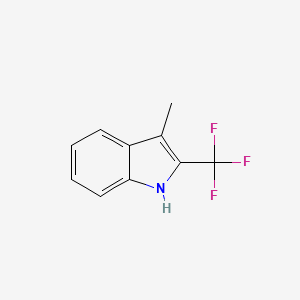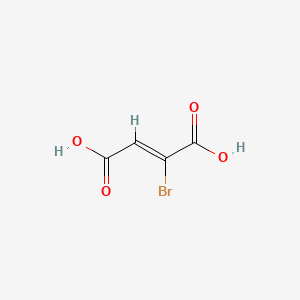
Bromofumaric acid
Overview
Description
Bromofumaric acid is an organic compound with the molecular formula C4H3BrO4. It is a brominated derivative of fumaric acid, characterized by the presence of a bromine atom attached to the carbon-carbon double bond of the fumaric acid molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bromofumaric acid can be synthesized through the bromination of maleic acid. The process involves the addition of bromine to maleic acid, resulting in the formation of racemic threo-2,3-dibromosuccinic acid. This intermediate is then subjected to dehydrobromination to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the laboratory synthesis methods can be scaled up for industrial purposes. The key steps involve controlled bromination and subsequent dehydrobromination under optimized conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Bromofumaric acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form brominated derivatives of malic acid.
Reduction: Reduction reactions can convert this compound to less oxidized forms.
Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products:
Oxidation: Brominated malate derivatives.
Reduction: Reduced forms of this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Bromofumaric acid has several scientific research applications:
Chemistry: It is used in the synthesis of brominated organic compounds and as a reagent in various chemical reactions.
Biology: this compound is studied for its potential biological activities, including its role as a substrate for certain enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of antifungal agents.
Industry: this compound is used in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
Bromofumaric acid primarily targets the enzyme fumarase, which catalyzes the reversible hydration-dehydration of fumarate to malate. As a derivative of fumarate, this compound interacts with fumarase, following a specific order of reactivity. The enzyme hydrates this compound similarly to how it hydrates fumarate and its other derivatives. This interaction plays a role in the citric acid cycle, contributing to the release of stored energy in aerobic organisms.
Comparison with Similar Compounds
Chlorofumaric acid: Another halogenated derivative of fumaric acid, where chlorine replaces the bromine atom.
2-Bromomaleic acid: A structural isomer of bromofumaric acid with different spatial arrangement of atoms.
Maleic acid: The non-brominated parent compound of this compound.
Uniqueness: this compound is unique due to its specific bromine substitution, which imparts distinct chemical reactivity and biological activity compared to its non-brominated and chlorinated counterparts. Its interaction with fumarase and role in the citric acid cycle further highlight its unique biochemical properties.
Properties
IUPAC Name |
(Z)-2-bromobut-2-enedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrO4/c5-2(4(8)9)1-3(6)7/h1H,(H,6,7)(H,8,9)/b2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOWPGKJPEXNMCS-UPHRSURJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(=O)O)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(/C(=O)O)\Br)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10878712 | |
| Record name | (2Z)-2-Bromo-2-butenedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10878712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
644-80-4 | |
| Record name | NSC 263481 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000644804 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC263481 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263481 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2Z)-2-Bromo-2-butenedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10878712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2Z)-2-bromobut-2-enedioic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BROMOFUMARIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9VW5ZN6G7K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Bromofumaric acid interact with biological systems?
A1: Research indicates that this compound can act as a substrate for the enzyme 3-methylaspartate ammonia-lyase. [] This enzyme catalyzes the reversible addition of ammonia to the double bond of specific unsaturated compounds. While the exact stereochemical outcome of this interaction with this compound isn't detailed in the provided abstracts, it highlights the compound's potential to engage in enzymatic reactions within biological systems.
Q2: What is the structural characterization of this compound?
A2: this compound has the molecular formula C4H3BrO4. [] While the provided abstracts don't specify the molecular weight or spectroscopic data, its structure consists of a fumaric acid backbone (trans-butenedioic acid) with a bromine atom substituted at the second carbon position. This structural information is key for understanding its potential interactions and reactivity.
Q3: Are there alternative compounds with similar biological activity?
A3: The research mentions Chlorofumaric acid as another substrate for the enzyme 3-methylaspartate ammonia-lyase. [] This suggests that exploring the activity and properties of Chlorofumaric acid could offer valuable insights and potential alternatives in studying enzymatic reactions and pathways related to this compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


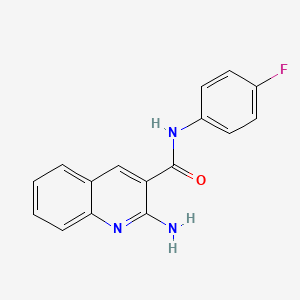

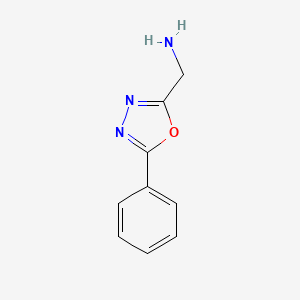

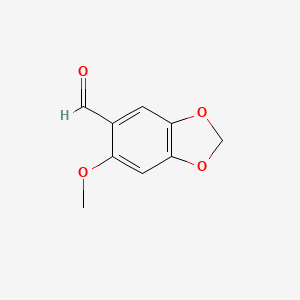
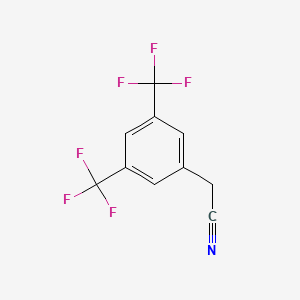
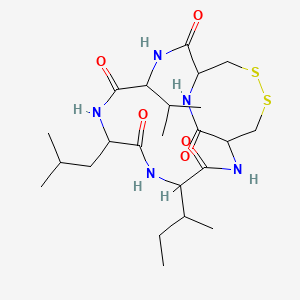
![1-Nitro-4-[(trifluoromethyl)sulfonyl]benzene](/img/structure/B1361176.png)
